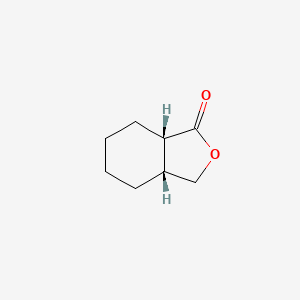

(3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one

Übersicht

Beschreibung

(3Ar,7as)-Hexahydro-2-benzofuran-1(3H)-one is an organic compound that is part of the benzofuran family. It is a versatile compound that has numerous applications in the scientific and medical fields, and is used in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Genotoxicity and Toxicity Assessment

Hexahydro-3H-benzofuran-2-one has been evaluated for a range of toxicity and safety endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. Data from read-across analogs suggest that hexahydro-3H-benzofuran-2-one is not expected to be genotoxic, and it poses a low risk of skin sensitization and environmental harm, based on current usage volumes in Europe and North America. These assessments are crucial for understanding its safety profile in various applications, including as a fragrance ingredient (Api et al., 2018).

Chemical Synthesis and Catalysis

Research on the compound and related benzofuran derivatives focuses on their synthesis and potential as intermediates in the production of various chemicals. Studies have developed methods for the efficient synthesis of benzofurans and their application in the preparation of natural products, highlighting the compound's role in facilitating complex chemical reactions and its utility in creating other valuable chemical entities (Cruz & Tamariz, 2005). Additionally, copper-catalyzed radical cascades have been explored for constructing benzofuran-2(3H)-one scaffolds, demonstrating innovative approaches to synthesizing this compound and its derivatives (Yu et al., 2019).

Molecular Structure Analysis

The crystal structure analysis of benzofuran derivatives, including those related to "(3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one," has provided insights into their molecular geometry, intermolecular interactions, and potential for forming polymers or complexes. These studies are foundational for understanding the physical and chemical properties of these compounds, facilitating their application in materials science and pharmaceutical research (Salim et al., 2015).

Eigenschaften

IUPAC Name |

(3aR,7aS)-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-7H,1-5H2/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYUMBPDHPMKHM-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288796 | |

| Record name | (3ar,7as)-hexahydro-2-benzofuran-1(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6939-71-5 | |

| Record name | NSC57636 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3ar,7as)-hexahydro-2-benzofuran-1(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.